molecular formula C12H10BrN5O3 B11487428 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11487428
M. Wt: 352.14 g/mol
InChI Key: GNEVKMPXKHCODE-UHFFFAOYSA-N
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Description

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features a unique combination of pyrazole, furan, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Products include oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways . The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • **3-(1H-PYRAZOL-1-YL)METHYL]-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
  • **3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Uniqueness

The presence of the bromine atom in 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE provides unique reactivity and potential for further functionalization compared to its analogs . This makes it a valuable compound for developing new derivatives with enhanced biological or material properties.

Properties

Molecular Formula

C12H10BrN5O3

Molecular Weight

352.14 g/mol

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C12H10BrN5O3/c13-8-4-15-18(6-8)7-10-16-12(21-17-10)11(19)14-5-9-2-1-3-20-9/h1-4,6H,5,7H2,(H,14,19)

InChI Key

GNEVKMPXKHCODE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br

Origin of Product

United States

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